molecular formula C5H5BFNO2 B156114 5-Fluoropyridine-2-boronic acid CAS No. 946002-10-4

5-Fluoropyridine-2-boronic acid

Cat. No. B156114
M. Wt: 140.91 g/mol
InChI Key: KMLSWNVKDXKWGY-UHFFFAOYSA-N
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Description

5-Fluoropyridine-2-boronic acid is a compound that is part of a broader class of boronic acids, which are known for their utility in organic synthesis and pharmaceutical applications. While the provided papers do not directly discuss 5-fluoropyridine-2-boronic acid, they do provide insights into similar fluorinated boronic acids and their synthesis, properties, and applications.

Synthesis Analysis

The synthesis of fluorinated boronic acids often involves halogen-metal exchange or lithiation reactions, followed by treatment with borate compounds. For instance, 5-bromo-2-fluoro-3-pyridylboronic acid was synthesized via ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . Similarly, 2-, 5-, and 6-fluoronorepinephrines were prepared starting from the corresponding diazonium fluoroborates . These methods could potentially be adapted for the synthesis of 5-fluoropyridine-2-boronic acid.

Molecular Structure Analysis

The molecular structure of fluorinated boronic acids is influenced by the presence of fluorine, which can affect the acidity and structural behavior of these compounds. For example, fluorination of the aromatic ring in phenylenediboronic acids has been shown to improve the stability of cyclic semianhydrides . The crystal structure of a fluorinated phenylenediboronic acid revealed strong intermolecular hydrogen bonding, indicating that fluorination can significantly impact the molecular structure and properties of boronic acids.

Chemical Reactions Analysis

Fluorinated boronic acids participate in various chemical reactions, including Suzuki cross-coupling, which is a powerful tool for creating carbon-carbon bonds. The papers describe the use of fluorinated boronic acids in Suzuki reactions to synthesize diverse organic compounds, such as olefins, styrenes, biphenyl derivatives, and pyridines . These reactions are facilitated by the unique reactivity of the boronic acid group in the presence of palladium catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated boronic acids are characterized by their acidity, solubility, and reactivity. The presence of fluorine atoms can increase the acidity of the phenolic hydroxyl groups, as seen in the case of fluoronorepinephrines . Additionally, the solubility of these compounds in water and organic solvents can vary, which is important for their application in different reaction conditions. The papers also highlight the potential of fluorinated boronic acids to form stable complexes with diols, which can be detected using techniques like (19)F NMR spectroscopy .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Versatile Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones : This study highlights the synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid, a closely related compound to 5-fluoropyridine-2-boronic acid, through ortho-lithiation of 5-bromo-2-fluoropyridine. The use of Suzuki reactions with aryl iodides and then with aryl and heteroaryl boronic acids leads to the formation of 3,5-disubstituted 2-fluoropyridines and subsequently to 2-pyridones, showcasing the role of boronic acids in facilitating versatile synthetic pathways in organic chemistry (Sutherland & Gallagher, 2003).

Biochemical Interactions and Binding Studies

  • Boronic Acid-Diol Complexation : Boronic acids, including derivatives like 5-fluoropyridine-2-boronic acid, demonstrate significant ability to bind with biologically relevant diols, including saccharides and peptidoglycans. This binding capacity is crucial for applications in biomaterials, drug delivery, and responsive materials. The study underlines the importance of considering both the boronic acid structure and solution pH in these interactions (Brooks, Deng & Sumerlin, 2018).

Boron-Containing Compounds in Pharmaceutical Applications

  • Oxaborol Derivative Analysis : The synthesis and characterization of a compound formed by the reaction of L-proline with 2-fluoro-3-pyridineboronic acid, which is structurally related to 5-fluoropyridine-2-boronic acid, was investigated for pharmaceutical applications. This research points to the potential of boronic acid derivatives in interacting with organic compounds and biological molecules for medical, pharmacological, and biological applications (Hernández-Negrete et al., 2021).

Catalysis and Green Chemistry

  • Bifunctional Boronic Acid Catalysts : N,N-di-isopropylbenzylamine-2-boronic acid and its derivatives, including fluorinated variants, have been developed as catalysts for direct amide formation between carboxylic acids and amines. This research highlights the potential of boronic acid derivatives, including fluorinated ones, in catalysis and green chemistry applications (Arnold et al., 2008).

Fluorescence and Sensing Applications

  • Fluorescence Quenching Studies : Studies on the fluorescence quenching of boronic acid derivatives, including fluorine-substituted compounds, are essential for understanding their applications in fluorescence-based sensing and imaging technologies. This research contributes to the knowledge of how these compounds interact in various environments and their potential in fluorescence-based applications (Geethanjali et al., 2015).

Future Directions

Boronic acids, including 5-Fluoropyridine-2-boronic acid, are valuable building blocks in organic synthesis . Given their diverse biological activities and the relative simplicity of preparing compounds with this chemical group, there is a growing interest in extending studies with boronic acids in medicinal chemistry . This could lead to the development of new promising drugs in the future .

properties

IUPAC Name

(5-fluoropyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BFNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLSWNVKDXKWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=C(C=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628608
Record name (5-Fluoropyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoropyridine-2-boronic acid

CAS RN

946002-10-4
Record name (5-Fluoropyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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